An In-Depth Technical Guide to Mulberrofuran H: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to Mulberrofuran H: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberrofuran H is a naturally occurring phenolic compound predominantly isolated from the root bark of Morus species, such as Morus alba L. It belongs to the class of 2-arylbenzofurans, a group of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Mulberrofuran H, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of comparison and reference.
Chemical Structure and Properties
Mulberrofuran H possesses a complex polycyclic structure. Its chemical identity and fundamental properties are summarized below.
Chemical Structure
The chemical structure of Mulberrofuran H is characterized by a 2-arylbenzofuran skeleton fused with a unique oxatricycloalkene ring system.
IUPAC Name: 5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol[1]
SMILES: C[C@]12C--INVALID-LINK--C6=C(O2)C=C(C=C6)O[1]
Chemical Formula: C27H22O6[1]
Physicochemical Properties
A summary of the key physicochemical properties of Mulberrofuran H is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 442.5 g/mol | [1] |
| Monoisotopic Mass | 442.141638 Da | [1] |
| CAS Number | 89199-99-5 | [1] |
| Appearance | Powder | [2] |
| Purity | ≥ 97% (Commercially available) | [2] |
| XLogP3 | 4.8 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 103 Ų | [1] |
Biological Activities and Mechanisms of Action
Mulberrofuran H has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. The primary activities reported are its anti-inflammatory, antioxidant, and enzyme-inhibitory effects.
Anti-inflammatory Activity
Mulberrofuran H exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in vitro.[3]
The inflammatory response is characterized by the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β), and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Mulberrofuran H is believed to interfere with these processes.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. It is hypothesized that Mulberrofuran H exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Figure 1: Proposed mechanism of Mulberrofuran H on the NF-κB signaling pathway.
Antioxidant Activity
Mulberrofuran H possesses antioxidant properties, which are attributed to its phenolic structure. Phenolic compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.
Enzyme Inhibitory Activity
Mulberrofuran H has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. It demonstrates inhibitory activity against both L-tyrosine and L-DOPA as substrates.
Mulberrofuran H also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of Mulberrofuran H and related compounds.
Table 2: Enzyme Inhibitory Activity of Mulberrofuran H
| Enzyme | Substrate | IC50 (µM) | Reference |
| Tyrosinase | L-tyrosine | 4.45 | [4] |
| Tyrosinase | L-DOPA | 19.70 | [4] |
| PTP1B | pNPP | 53.47 ± 12.5 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assays
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Cell Line: RAW 264.7 murine macrophage cell line.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
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Treatment: Cells are pre-treated with various concentrations of Mulberrofuran H for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
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After the treatment period, collect the cell culture supernatant.
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Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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Incubate the mixture at room temperature for 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite concentration using a sodium nitrite standard curve.
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Collect the cell culture supernatant after treatment.
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Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-1β.
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Follow the manufacturer's instructions for the assay procedure, which typically involves:
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Coating a 96-well plate with a capture antibody.
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Adding the cell supernatants and standards.
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Adding a detection antibody.
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Adding a substrate solution to develop color.
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Stopping the reaction and measuring the absorbance at the appropriate wavelength.
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Calculate the cytokine concentrations based on the standard curve.
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After treatment, lyse the cells to extract total protein.
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Determine the protein concentration using a suitable method (e.g., BCA assay).
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify the band intensities using densitometry software.
